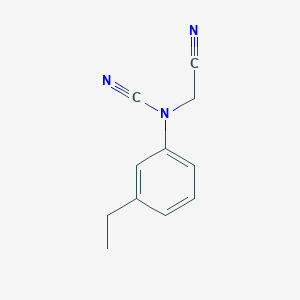
Cyanomethyl-(3-ethylphenyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Cyanamides are synthesized through various methods. One general method involves the preparation of cyanamides and disulfanes from aryl thiourea and halide through a base-mediated strategy . Another method involves the oxidation-cyanation of cyanamides using inexpensive and commercially available N-chlorosuccinimide and Zn(CN)2 as reagents .Molecular Structure Analysis
Cyanamide enjoys a rich chemical history, which can be traced to its unique and chemically promiscuous nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the ‘cyanamide-moiety’ is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit .Applications De Recherche Scientifique
Cycloaddition Chemistry
Cyanomethyl-(3-ethylphenyl)cyanamide participates in cycloaddition reactions. These processes involve the formation of new cyclic compounds by combining two or more reactants. Researchers have harnessed this compound’s reactivity to create novel ring structures, which find applications in drug discovery, materials science, and organic synthesis .
Aminocyanation Reactions
The electrophilic nitrile unit in cyanomethyl-(3-ethylphenyl)cyanamide allows it to react with amines, leading to aminocyanation products. These compounds have potential as intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Aminocyanation reactions provide a versatile route to diverse nitrogen-containing molecules .
Electrophilic Cyanide-Transfer Agents
Cyanomethyl-(3-ethylphenyl)cyanamide acts as an electrophilic cyanide-transfer agent. It can transfer a cyano group to nucleophiles, enabling the construction of carbon-carbon and carbon-heteroatom bonds. Researchers have exploited this property for the efficient synthesis of complex organic molecules .
Radical Reactions
The unique sp3-amino nitrogen in cyanomethyl-(3-ethylphenyl)cyanamide makes it a valuable precursor for radical reactions. Radicals are highly reactive species that can lead to diverse chemical transformations. By harnessing these radicals, scientists have developed innovative synthetic methodologies and accessed previously challenging molecular architectures .
Coordination Chemistry
Metal complexes of cyanomethyl-(3-ethylphenyl)cyanamide exhibit interesting coordination chemistry. These complexes serve as catalysts, sensors, and building blocks for supramolecular assemblies. Understanding their behavior in coordination environments contributes to the design of functional materials and catalytic systems .
Sustainable Synthesis Routes
Recent years have witnessed the development of more sustainable and robust synthetic routes to substituted cyanamides. Researchers aim to minimize environmental impact while efficiently accessing these important compounds. By optimizing synthetic methodologies, cyanomethyl-(3-ethylphenyl)cyanamide becomes a valuable building block in green chemistry .
Safety and Hazards
Mécanisme D'action
Target of Action
Cyanomethyl-(3-ethylphenyl)cyanamide is a type of cyanamide, a class of compounds that have a rich chemical history and unique nitrogen-carbon-nitrogen (NCN) connectivity . The chemistry of the nitrile-substituted amino-group of the cyanamide moiety is dominated by an unusual duality of a nucleophilic sp3-amino nitrogen and an electrophilic nitrile unit . .
Mode of Action
Cyanamides in general are known for their unique radical and coordination chemistry . They are involved in a variety of reactions, including cycloaddition chemistry and aminocyanation reactions .
Biochemical Pathways
Cyanamides, including Cyanomethyl-(3-ethylphenyl)cyanamide, can affect various biochemical pathways. For instance, cyanamide has been implicated in stress response pathways, notably the glyoxalase system and ascorbate-glutathione pathway . These pathways play crucial roles in maintaining cellular homeostasis and detoxifying reactive oxygen species .
Pharmacokinetics
Computational assays can predict favorable adme properties, highlighting potential as therapeutic agents .
Result of Action
Cyanamides in general have been associated with a variety of cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Action Environment
The success of similar compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Propriétés
IUPAC Name |
cyanomethyl-(3-ethylphenyl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-10-4-3-5-11(8-10)14(9-13)7-6-12/h3-5,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNAKWFCRWKYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N(CC#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyanomethyl-(3-ethylphenyl)cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(2-methoxyethyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-N-(pyridin-3-ylmethyl)thiourea](/img/structure/B2575557.png)
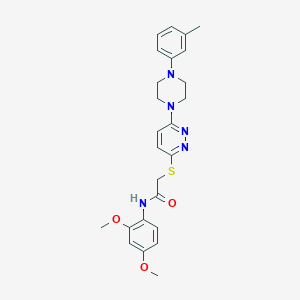
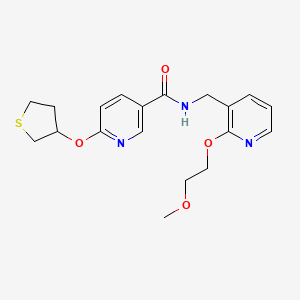
![6-(2-(4-ethoxyphenyl)-2-oxoethyl)-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2575563.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![(5Z)-5-[(3-hydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2575566.png)
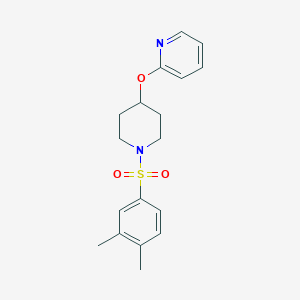
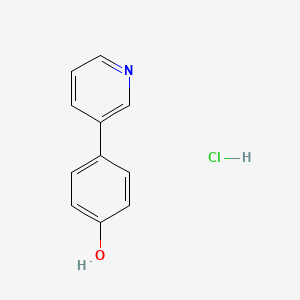
![N-(2-ethylphenyl)-2-(8-(((4-methoxyphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2575573.png)
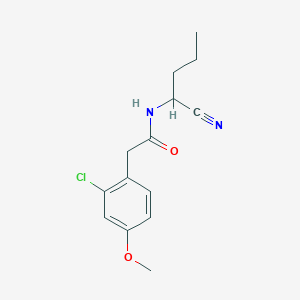
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2575575.png)
![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2575576.png)
